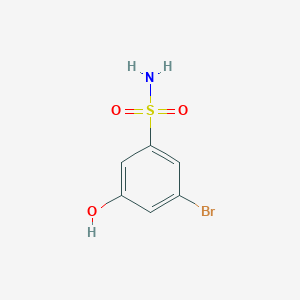

3-Bromo-5-hydroxybenzenesulfonamide

Description

Contextualization within Brominated and Hydroxylated Aromatic Sulfonamide Chemistry

The presence of both a bromine atom and a hydroxyl group on the aromatic ring significantly influences the electronic and steric properties of the molecule. The bromine atom, a halogen, is an electron-withdrawing group through induction but can also participate in halogen bonding, a type of non-covalent interaction that is of increasing interest in drug design and crystal engineering. The hydroxyl group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor, profoundly impacting a molecule's solubility and its ability to interact with biological targets.

The combination of these groups on a sulfonamide core is of particular interest. For instance, studies on related halogenated and di-substituted benzenesulfonamides have demonstrated that these substituents play a crucial role in determining the affinity and selectivity of these compounds as inhibitors of various carbonic anhydrase (CA) isoforms. nih.gov The sulfonamide group itself is a key pharmacophore, known to coordinate with the zinc ion in the active site of metalloenzymes like CAs. nih.gov

Historical Trajectories in Aromatic Sulfonamide Synthesis and Functionalization Research

The journey of aromatic sulfonamides began in the early 20th century with the synthesis of sulfanilamide (B372717) and the subsequent discovery of its antibacterial properties, which revolutionized medicine. This led to the development of a vast library of sulfonamide-based drugs.

The synthesis of aromatic sulfonamides has evolved significantly over the decades. Early methods often involved harsh conditions. Contemporary synthetic chemistry offers a range of milder and more efficient protocols for the introduction and modification of the sulfonamide functional group, as well as for the selective bromination and hydroxylation of aromatic rings. While a specific, documented synthesis for 3-Bromo-5-hydroxybenzenesulfonamide is not readily found in the surveyed literature, its preparation would likely involve multi-step synthetic sequences common in organic chemistry.

Rationale for Focused Academic Inquiry into this compound

The rationale for a dedicated investigation into this compound stems from the unique combination of its functional groups. The interplay between the sulfonamide, hydroxyl, and bromo moieties could lead to novel biological activities. For example, many benzenesulfonamide (B165840) derivatives are explored as inhibitors for a variety of enzymes beyond carbonic anhydrases.

Furthermore, the specific substitution pattern (meta-substitution of the bromo and hydroxyl groups relative to the sulfonamide) would create a distinct three-dimensional structure and electronic distribution compared to other isomers. This could translate into highly selective interactions with biological targets. The compound also serves as a valuable scaffold for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Overview of Advanced Research Domains Pertinent to this compound

Given the properties of its constituent parts, this compound and its derivatives could be relevant in several advanced research areas:

Enzyme Inhibition: As previously mentioned, the primary sulfonamide group is a well-established zinc-binding group, making this compound a candidate for inhibition of metalloenzymes. Research into substituted benzenesulfonamides as potent and selective inhibitors of human carbonic anhydrase isoforms is an active field. nih.govacs.org

Medicinal Chemistry: The broader class of substituted benzenesulfonamides has been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. The presence of the bromine atom could enhance membrane permeability or lead to specific interactions within protein binding pockets.

Materials Science: The ability of the hydroxyl and sulfonamide groups to form strong hydrogen bonds, coupled with the potential for the bromine atom to engage in halogen bonding, makes this molecule an interesting building block for the design of novel crystalline materials with specific packing arrangements and properties.

While direct experimental data on this compound is limited, its chemical structure firmly places it within a class of compounds that continues to be a rich source of scientific discovery. Further focused research is warranted to fully elucidate the specific properties and potential applications of this intriguing molecule.

Strategies for Aromatic Sulfonylation Precursors and Sulfonamide Moiety Formation

The construction of the sulfonamide group is a cornerstone of many pharmaceutical and agrochemical syntheses. The following sections explore modern techniques for creating the necessary precursors and forming the sulfonamide linkage.

Benzenesulfonyl chloride is a key intermediate in the production of sulfonamides. ontosight.ai Traditional methods for its synthesis include the reaction of benzenesulfonic acid with reagents like phosphorus pentachloride or thionyl chloride. ontosight.aiprepchem.com Another established route involves the treatment of benzenesulfonate (B1194179) salts with phosphorus oxychloride. prepchem.comwikipedia.org

More contemporary approaches focus on improving efficiency, safety, and environmental friendliness. One such method is the direct chlorosulfonation of benzene (B151609). wikipedia.org A high-purity synthesis method involves a sulfonation reaction followed by continuous reaction, acid pickling, washing, and rectification, yielding colorless, transparent oily liquid benzenesulfonyl chloride with yields between 85% and 92%. google.com This process is noted for its simplicity and improved safety by avoiding the rapid production of large amounts of hydrogen chloride gas. google.com

| Reagent/Method | Description | Yield | Reference |

| Phosphorus Pentachloride | Reaction with sodium benzenesulfonate. | 70% | prepchem.com |

| Phosphorus Oxychloride | Reaction with sodium benzenesulfonate. | 75% | prepchem.com |

| Chlorosulfonic Acid | Direct reaction with benzene. | 85-92% | google.com |

This table provides a summary of different methods for benzenesulfonyl chloride synthesis.

Direct sulfonamidation has emerged as a powerful strategy, offering a more atom-economical and environmentally benign alternative to traditional multi-step procedures. nih.gov This approach often involves the direct functionalization of C-H bonds, which are typically unreactive under conventional methods. nih.gov

A significant advancement in this area is the use of sulfonyl azides as the sulfonamidating agent. nih.govrsc.org This method allows for the direct conversion of (hetero)aromatic C-H bonds to N-(hetero)aryl sulfonamides, with the only byproduct being non-toxic nitrogen gas. nih.govrsc.org Transition-metal catalysis, particularly with metals like manganese, has been shown to facilitate this reaction with high ortho-selectivity when using chelating directing groups. nih.gov

The formation of the sulfur-nitrogen (S-N) bond is the defining step in sulfonamide synthesis. Traditionally, this is achieved by reacting a sulfonyl chloride with an amine. wikipedia.org The basic nitrogen of the amine acts as a nucleophile, attacking the electrophilic sulfur of the sulfonyl chloride. wikipedia.org

Recent research has focused on developing novel catalytic systems to facilitate this bond formation under milder conditions. For instance, a copper-catalyzed aminosulfonylation using aryldiazonium tetrafluoroborate, DABCO.(SO2)2, and N-chloroamines has been developed for the synthesis of a wide range of sulfonamides. jsynthchem.com This method integrates radical and transition metal catalysis. jsynthchem.com

Furthermore, a conceptually new strategy involves the net SO2-insertion into the C-N bond of primary amines. nih.govchemrxiv.org This method utilizes an anomeric amide as a dual-function reagent that cleaves the C-N bond and delivers a nitrogen atom after SO2 incorporation, enabling the direct synthesis of primary sulfonamides without pre-activation. nih.govchemrxiv.org

Regioselective Bromination Techniques for Hydroxylated Aromatic Systems

Introducing a bromine atom at a specific position on a hydroxylated aromatic ring is a critical step in the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group, which can make achieving high regioselectivity challenging. savemyexams.com

Direct bromination of phenols typically occurs readily with bromine water, even without a catalyst, due to the activating effect of the hydroxyl group. savemyexams.comyoutube.com This high reactivity can, however, lead to the formation of multiple brominated products. savemyexams.com To control selectivity, milder brominating agents and specific reaction conditions are necessary.

The use of N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) has been shown to be highly para-selective with respect to the most activating substituent. mdpi.com If the para position is blocked, bromination occurs at the ortho position. mdpi.com The selectivity of bromination can also be influenced by temperature; lower temperatures often favor para-substitution. mdpi.com

| Brominating Agent | Conditions | Selectivity | Reference |

| Bromine Water | Room Temperature | Mixture of ortho and para | savemyexams.com |

| N-Bromosuccinimide (NBS) | Acetonitrile | Highly para-selective | mdpi.com |

| Hexamethylenetetramine–bromine (HMTAB) | Dichloromethane | Dependent on temperature and substituent | researchgate.net |

This table outlines various direct bromination strategies and their selectivity.

Catalytic methods offer an alternative approach to control the regioselectivity of bromination. Metal-catalyzed reactions using catalysts based on ruthenium, rhodium, vanadium, copper, palladium, or gold have been reported for the bromination of arenes. nih.gov

An efficient and mild electrophilic bromination procedure for phenols has been developed using a new I(III)-based reagent, PhIOAcBr, which is prepared in situ from PIDA and AlBr3. nih.gov This method is operationally simple and provides excellent yields, even for sterically hindered substrates. nih.gov Another approach involves the use of hexamethylenetetramine–bromine (HMTAB) in dichloromethane, where the selectivity is dependent on temperature and the nature of the substituent on the aromatic ring. researchgate.net

Orthogonal Hydroxylation Methods for Brominated Benzenesulfonamide Precursors

The introduction of a hydroxyl group onto a pre-functionalized aromatic ring, particularly one containing a deactivating and ortho-, para-directing bromo group and a meta-directing sulfonamide group, requires careful consideration of regioselectivity and functional group compatibility. Orthogonal hydroxylation methods allow for the specific placement of the hydroxyl group without interfering with the existing functionalities.

The direct hydroxylation of an aromatic C-H bond is a challenging transformation. However, several methods can be envisioned for the synthesis of this compound. One potential route starts from 3-bromobenzenesulfonamide (B181283). The bromo and sulfonamide groups are meta-directing, which would not favor direct hydroxylation at the 5-position.

A more plausible strategy involves the use of a starting material where the directing effects of the substituents align to favor hydroxylation at the desired position. For instance, starting with 3,5-dibromobenzenesulfonamide, one of the bromine atoms could be selectively converted to a hydroxyl group. This can be achieved through a nucleophilic aromatic substitution reaction, although this typically requires harsh conditions and activating groups.

A more versatile approach is the use of organometallic intermediates. For example, a brominated precursor can undergo a lithium-halogen exchange followed by reaction with an electrophilic oxygen source like a borate (B1201080) ester and subsequent oxidative workup (e.g., with hydrogen peroxide). This method offers high regioselectivity, as the position of the hydroxyl group is determined by the initial position of the halogen.

Another advanced method is the use of transition-metal-catalyzed C-H activation/hydroxylation. While challenging, catalysts based on palladium, rhodium, or copper could potentially be employed to directly hydroxylate a C-H bond at the 5-position of a 3-bromobenzenesulfonamide precursor, possibly with the aid of a directing group.

In a multi-step synthesis of this compound, the use of protecting groups for the hydroxyl and sulfonamide functionalities is crucial to prevent unwanted side reactions. jocpr.com The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. jocpr.com

The phenolic hydroxyl group is acidic and can interfere with organometallic reactions or be susceptible to oxidation. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) and esters (e.g., acetate (B1210297) or benzoate). The sulfonamide N-H bond is also acidic and may require protection, for example, with a tert-butoxycarbonyl (Boc) group, which is readily removed under acidic conditions. ug.edu.pl

Orthogonal protecting group strategies are particularly valuable. jocpr.com This involves using protecting groups that can be removed under different conditions. For example, a silyl ether protecting the hydroxyl group can be removed with fluoride (B91410) ions, while a Boc group on the sulfonamide can be removed with acid. This allows for the selective deprotection and subsequent functionalization of one group while the other remains protected.

| Functional Group | Protecting Group | Deprotection Condition |

| Phenolic Hydroxyl | Benzyl (Bn) | Hydrogenolysis (e.g., H₂, Pd/C) |

| Phenolic Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., TBAF) |

| Sulfonamide | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA, HCl) |

| Sulfonamide | 2-(Trimethylsilyl)ethoxymethyl (SEM) | Fluoride source or acid |

Table 1: Examples of Protecting Groups and their Deprotection Conditions Relevant to the Synthesis of this compound.

Convergent and Linear Synthetic Schemes for this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy.

| Synthesis Strategy | Advantages | Disadvantages |

| Linear Synthesis | Conceptually simpler to plan. | Lower overall yield for multi-step sequences. A failure in a late step can be costly. |

| Convergent Synthesis | Higher overall yield. Allows for the separate optimization of fragment syntheses. | May require more complex coupling reactions. |

Table 2: Comparison of Linear and Convergent Synthesis Strategies.

Catalytic Systems and Metal-Mediated Syntheses of Benzenesulfonamide Derivatives

Modern organic synthesis heavily relies on catalytic and metal-mediated reactions to achieve high efficiency and selectivity. The synthesis of benzenesulfonamide derivatives can benefit from such approaches.

For instance, the formation of the sulfonamide bond itself can be catalyzed. While traditionally formed from sulfonyl chlorides and amines, alternative methods are being developed. Copper-catalyzed coupling of sulfonic acids or their salts with amines provides a more direct route. Palladium-catalyzed cross-coupling reactions can also be employed to construct the carbon-sulfur bond, for example, by coupling an aryl halide with a source of the sulfonamide group.

Metal-mediated reactions are also crucial for the introduction of the bromo and hydroxyl groups. Palladium-catalyzed bromination of aromatic C-H bonds offers a direct method for introducing the bromine atom. As mentioned earlier, metal-catalyzed hydroxylation is also an area of active research.

Green Chemistry Principles and Sustainable Synthetic Approaches for Sulfonamides

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to reduce their environmental impact. This includes the use of less hazardous solvents, reducing waste, and improving energy efficiency.

The synthesis of sulfonamides has been a focus of green chemistry research. ug.edu.pl Traditional methods often use hazardous reagents like thionyl chloride or chlorosulfonic acid and chlorinated solvents. ug.edu.pl Greener alternatives include the use of water as a solvent, which is non-toxic and readily available. universiteitleiden.nl Microwave-assisted synthesis has also been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times. biosynth.com

A particularly promising green approach is the use of solvent-free and mechanochemical methods. jiehuapharma.com Mechanochemistry involves conducting reactions in the solid state by grinding or milling the reactants together, often in a ball mill. This can lead to reactions that are difficult or impossible in solution and can significantly reduce or eliminate the need for solvents.

The synthesis of sulfonamides has been successfully demonstrated using mechanochemical methods. For example, the one-pot synthesis of sulfonamides from disulfides and amines has been achieved in a ball mill, offering a significant environmental advantage over traditional solution-phase methods. These solvent-free approaches are highly atom-economical and can lead to easier product isolation and purification. jiehuapharma.com

| Green Chemistry Approach | Advantages |

| Water as a solvent | Non-toxic, inexpensive, readily available. universiteitleiden.nl |

| Microwave-assisted synthesis | Faster reaction times, often higher yields, reduced side reactions. biosynth.com |

| Solvent-free/Mechanochemical synthesis | Reduces or eliminates solvent waste, can lead to novel reactivity, high atom economy. jiehuapharma.com |

Table 3: Green Chemistry Approaches for Sulfonamide Synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO3S |

|---|---|

Molecular Weight |

252.09 g/mol |

IUPAC Name |

3-bromo-5-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C6H6BrNO3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H,(H2,8,10,11) |

InChI Key |

JNXYYHABNSYLHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Engineering for 3 Bromo 5 Hydroxybenzenesulfonamide

Advanced Synthetic Routes

Photoredox catalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering novel pathways for bond formation under mild conditions. This approach utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates from stable precursors. In the context of sulfonamide chemistry, photoredox catalysis provides innovative methods for the late-stage functionalization of the sulfonamide moiety, which is often considered a stable and unreactive functional group. nih.govrawdatalibrary.netnih.gov These techniques are significant as they allow for the diversification of complex molecules, including those structurally related to 3-Bromo-5-hydroxybenzenesulfonamide, by targeting the sulfonamide group for further modification. acs.org

The central principle of these methods involves the conversion of sulfonamides into key sulfonyl or sulfonamidyl radical intermediates. acs.orgrsc.org One prevalent strategy involves the initial transformation of a primary sulfonamide into an N-sulfonylimine or a related precursor. nih.gov Under irradiation with visible light in the presence of a suitable photocatalyst, these precursors can undergo a controlled fragmentation to generate the desired sulfonyl radical. nih.gov This versatile intermediate can then participate in a variety of subsequent reactions, such as addition to alkenes (hydrosulfonylation) to form complex sulfones. nih.govacs.org

Mechanistic studies suggest that many of these transformations proceed via an energy-transfer catalysis (EnT) pathway rather than an oxidative or reductive quenching cycle. nih.govresearchgate.net In a typical EnT cycle, the photocatalyst absorbs light to reach an excited state. This excited catalyst then transfers its energy to the sulfonamide-derived substrate (e.g., an N-sulfonylimine), promoting it to an excited triplet state. nih.gov This excited substrate subsequently undergoes homolytic cleavage of the N-S bond to generate the sulfonyl radical and an iminyl radical, which can then engage in further synthetic transformations. nih.gov This metal-free approach enhances the functional group tolerance and is applicable to a broad range of substrates. acs.org

The efficiency of these photoredox reactions can be highly dependent on the choice of photocatalyst, with a correlation often observed between the catalyst's triplet energy and the reaction yield. nih.gov Catalysts with higher triplet energies are generally more effective at activating the sulfonamide precursors. nih.gov

Table 1: Effect of Photocatalyst on a Model Hydrosulfonylation Reaction

| Photocatalyst | Triplet Energy (eV) | Yield (%) |

|---|---|---|

| 4CzIPN | 2.6 | >95 |

| Acridinium Salt | 2.1 | <10 |

| Eosin Y | 1.9 | 0 |

| Ru(bpy)3(PF6)2 | 2.1 | 0 |

This table illustrates the general trend observed where photocatalysts with higher triplet energies often lead to higher product yields in energy transfer-catalyzed sulfonamide functionalizations, as described in the literature. nih.gov Data is representative of trends discussed in the source material.

The synthetic utility of this methodology is demonstrated by its broad scope, tolerating a wide variety of functional groups on the alkene coupling partner. acs.org This allows for the late-stage functionalization of molecules containing sensitive groups such as ethers, protected amines, free alcohols, and even alkyl bromides. acs.org

Table 2: Substrate Scope for Photocatalytic Hydrosulfonylation of Alkenes with a Model Sulfonamide

| Alkene Substrate | Key Functional Group | Product Yield (%) |

|---|---|---|

| Styrene (B11656) | Aryl | 90 |

| 4-Methoxy-1-vinylbenzene | Ether | 85 |

| N-allyl-N-Boc-aniline | Protected Amine | 78 |

| Undec-10-en-1-ol | Free Alcohol | 75 |

| 1-bromo-4-vinylbenzene | Alkyl Bromide | 72 |

| Vinylthiophene | Heterocycle | 92 |

This table showcases the versatility of the photoredox-catalyzed hydrosulfonylation reaction, demonstrating its compatibility with a range of important functional groups on the alkene partner. acs.org Yields are representative of those reported for late-stage functionalization reactions.

Beyond generating sulfonyl radicals from N-sulfonylimines, other precursors like N-nitrososulfonamides have been employed. nih.gov Under visible-light-promoted energy transfer, these compounds can also undergo homolytic cleavage to produce sulfonamide radicals, which can then be used in reactions such as the sulfonamidation of [1.1.1]propellane. nih.gov Furthermore, synergistic approaches combining photoredox catalysis with other catalytic systems, such as copper, have been developed to construct sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source, broadening the toolkit for synthesizing these important motifs. acs.org

While specific applications of photoredox catalysis to directly functionalize the aromatic ring of this compound are not yet detailed, these established methods for activating and transforming the sulfonamide group itself represent a significant advance. They offer a potential pathway for converting the sulfonamide moiety of the title compound into more complex sulfone structures or for engaging it in novel coupling reactions, thereby expanding its synthetic and potential pharmaceutical utility.

Chemical Reactivity and Transformation Pathways of 3 Bromo 5 Hydroxybenzenesulfonamide

Reactivity of the Aromatic Nucleus

The aromatic core of 3-Bromo-5-hydroxybenzenesulfonamide is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being highly dependent on the nature of the attacking species and the reaction conditions.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.com The directing effects of the existing substituents determine the position of the incoming electrophile. For this compound, the unsubstituted positions are C2, C4, and C6.

The hydroxyl group at C5 directs electrophiles to its ortho positions (C4 and C6).

The bromo group at C3 directs electrophiles to its ortho (C2 and C4) and para (C6) positions.

The sulfonamide group at C1 directs electrophiles to its meta positions (C3 and C5), which are already substituted.

The combined effect of these groups, particularly the powerful activating and directing effect of the hydroxyl group, suggests that electrophilic substitution will preferentially occur at positions ortho to the hydroxyl group, namely C4 and C6. Steric hindrance from the adjacent sulfonamide group might slightly disfavor substitution at C6 compared to C4. Common EAS reactions include nitration, halogenation, and sulfonation. lumenlearning.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagents | Electrophile | Predicted Major Product(s) |

|---|---|---|

| HNO₃, H₂SO₄ | NO₂⁺ | 3-Bromo-5-hydroxy-4-nitrobenzenesulfonamide and 3-Bromo-5-hydroxy-2-nitrobenzenesulfonamide |

| Br₂, FeBr₃ | Br⁺ | 3,4-Dibromo-5-hydroxybenzenesulfonamide and 2,3-Dibromo-5-hydroxybenzenesulfonamide |

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.orglibretexts.org In this compound, the leaving group is the bromine atom at C3. The key electron-withdrawing group that could activate the ring for SₙAr is the sulfonamide group at C1.

The sulfonamide group is ortho to the bromine atom. This positioning can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution of the bromine atom. libretexts.org Therefore, this compound can undergo SₙAr reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to replace the bromine atom. beilstein-journals.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 3-Methoxy-5-hydroxybenzenesulfonamide |

| Amine (R₂NH) | Piperidine | 3-(Piperidin-1-yl)-5-hydroxybenzenesulfonamide |

Transformations Involving the Sulfonamide Functional Group

The sulfonamide moiety (-SO₂NH₂) is a key functional group that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. mdpi.comnih.gov

The nitrogen atom of the sulfonamide group possesses lone pair electrons and can act as a nucleophile. It can be readily alkylated or acylated under appropriate conditions. N-alkylation is typically achieved by treating the sulfonamide with an alkyl halide in the presence of a base. Similarly, N-acylation can be performed using acyl chlorides or anhydrides.

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | 3-Bromo-5-hydroxy-N-methylbenzenesulfonamide |

Beyond simple alkylation and acylation, the sulfonamide group serves as a handle for introducing more complex molecular fragments. For instance, condensation reactions can be carried out to synthesize novel derivatives. A common strategy involves the reaction of the parent sulfonamide with various chemical entities to create compounds with potentially new biological activities. mdpi.com These modifications are central to medicinal chemistry for exploring structure-activity relationships. nih.gov

Reactions at the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group (-OH) is another reactive site within the this compound molecule. It can participate in reactions typical of phenols, most notably O-alkylation and O-acylation.

O-alkylation, often achieved through the Williamson ether synthesis, involves deprotonating the phenol (B47542) with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. This results in the formation of an ether. O-acylation involves the reaction of the phenol with an acylating agent to form a phenyl ester. These reactions can be used to protect the hydroxyl group or to modify the properties of the molecule. For example, reaction with 2-bromopyrimidine (B22483) in the presence of a base can yield the corresponding pyrimidyl ether. google.comnih.gov

Table 4: Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| O-Alkylation | Ethyl bromide (CH₃CH₂Br), NaOH | 3-Bromo-5-ethoxybenzenesulfonamide |

O-Alkylation and O-Acylation Pathways

The phenolic hydroxyl group in this compound can readily undergo O-alkylation to form ethers and O-acylation to form esters. These reactions are standard transformations for phenols and are crucial for modifying the compound's properties or for protecting the hydroxyl group during subsequent synthetic steps.

O-Alkylation: In a typical Williamson ether synthesis, the hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 reaction to yield the corresponding ether.

O-Acylation: Acylation of the hydroxyl group can be achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. Pyridine is often used as a catalyst and a base to neutralize the HCl produced when acyl chlorides are used. These reactions lead to the formation of phenyl esters.

Esterification and Etherification Reactions of the Hydroxyl Group

Esterification and etherification are fundamental reactions that modify the hydroxyl group of this compound.

Esterification: Beyond O-acylation with acyl chlorides and anhydrides, direct esterification with carboxylic acids can be performed, although it is generally less efficient for phenols. The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is typically slow and requires harsh conditions for phenols.

Etherification: Reductive etherification represents an alternative pathway. For instance, aldehydes can be converted to their corresponding isopropyl ethers in the presence of isopropanol, catalyzed by complexes like zirconium and hafnium polyhedral oligosilsesquioxane. osti.gov This method offers a green chemistry approach to ether formation. osti.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine bond in this compound is a key site for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds, styrenes, and polyolefins by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction of this compound with an aryl or vinyl boronic acid would yield the corresponding biphenyl (B1667301) or styrenyl derivative. A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction, with electron-rich boronic acids often giving good yields. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgresearchgate.net This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the bromine position. The reaction is known for its high trans selectivity. organic-chemistry.org

Sonogashira Reaction: The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent onto the this compound scaffold. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl/Vinyl Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl or Styrene derivative |

| Heck | Alkene | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl Alkyne |

Radical Reactions and Photochemical Transformations

Radical Reactions: Bromophenols can undergo radical reactions, often initiated by radical species like hydroxyl (•OH) or hydrogen (•H) radicals. nih.gov These reactions can lead to the formation of bromophenoxy radicals, which are key intermediates in various transformation pathways. nih.gov The reactivity and stability of these radicals are influenced by the substitution pattern on the phenol ring. nih.gov Studies on bromophenol analogs have shown they can act as radical scavengers. researchgate.net

Photochemical Transformations: Bromophenolic compounds are susceptible to photochemical transformations upon exposure to UV light. researchgate.net The photolysis of bromophenols can lead to decomposition through various mechanisms, including hydrodebromination (replacement of a bromine atom with a hydrogen atom) and photodimerization. researchgate.net The rate and products of these photochemical reactions are often pH-dependent. diva-portal.org For instance, the phototransformation of 2,4,6-tribromophenol (B41969) in aqueous solution has been shown to follow pseudo-first-order kinetics, with the rate influenced by factors such as pH and the presence of other species like iron ions. researchgate.net

Mechanistic Investigations of Key Reaction Pathways

Suzuki Reaction Mechanism: The catalytic cycle of the Suzuki reaction generally involves three main steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium center, typically requiring activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.org

Heck Reaction Mechanism: The mechanism of the Heck reaction also proceeds through a catalytic cycle: wikipedia.orgbyjus.com

Oxidative Addition: Palladium(0) inserts into the carbon-bromine bond of the aryl halide. wikipedia.orgbyjus.com

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. byjus.com

Syn-β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species. byjus.com

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride complex. wikipedia.org

Sonogashira Reaction Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles, one for palladium and one for copper: wikipedia.orglibretexts.org

Palladium Cycle:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide. wikipedia.org

Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. wikipedia.org

Reductive Elimination: The coupled product is released, and the Pd(0) catalyst is regenerated. numberanalytics.com

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is the active species for the transmetalation step. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Hydroxybenzenesulfonamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like 3-Bromo-5-hydroxybenzenesulfonamide. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

2D NMR Techniques for Structural Connectivity and Conformational Analysis (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial data, 2D NMR experiments are essential for the complete and unambiguous assignment of the complex spectra of substituted aromatic systems. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. emerypharma.commnstate.edu For this compound, a COSY spectrum would be expected to show a correlation between the protons on the aromatic ring, confirming their adjacency. For instance, the proton at position 2 (H2) would show a correlation to the proton at position 6 (H6), and H6 to H4, establishing the connectivity of the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached. youtube.comcolumbia.edu It is highly sensitive and allows for the definitive assignment of protonated carbons. ustc.edu.cn In the case of this compound, the HSQC spectrum would show cross-peaks connecting the signals of H2, H4, and H6 in the ¹H spectrum to the signals of C2, C4, and C6, respectively, in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range (typically 2- and 3-bond) correlations between protons and carbons. youtube.comcolumbia.edu This technique is invaluable for identifying quaternary (non-protonated) carbons. For the target molecule, HMBC would show correlations from the aromatic protons (H2, H4, H6) to the substituted carbons (C1, C3, C5), confirming the substitution pattern. For example, H2 would show a 2-bond correlation to C1 and C3, and a 3-bond correlation to C6 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, providing insights into the molecule's conformation and stereochemistry. harvard.edunih.gov In aromatic sulfonamides, NOESY can be used to study the rotational dynamics around the Aryl-S bond. umich.edu For this compound, NOESY could reveal spatial proximity between the sulfonamide NH₂ protons and the ortho-proton H6, helping to define the preferred conformation of the sulfonamide group relative to the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| C1-SO₂NH₂ | - | ~145 | - | - |

| C2-H | ~7.6 | ~125 | C1, C3, C6 | H6, NH₂ |

| C3-Br | - | ~122 | - | - |

| C4-H | ~7.4 | ~128 | C2, C5, C6 | H2, H6 |

| C5-OH | ~9.8 (OH) | ~158 | - | - |

| C6-H | ~7.2 | ~115 | C1, C2, C4, C5 | H2, H4, NH₂ |

| -SO₂NH₂ | ~7.5 (NH₂) | - | C1 | H6 |

Solid-State NMR for Crystalline Forms and Polymorphism

Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure of crystalline materials, including identifying polymorphism—the existence of multiple crystal forms. mdpi.com For sulfonamides, which are known to exhibit polymorphism, ssNMR can distinguish between different crystalline arrangements by detecting subtle changes in chemical shifts and internuclear distances that arise from different packing environments and intermolecular interactions (e.g., hydrogen bonding). rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples, providing information on the number of unique molecules in the asymmetric unit and details of their conformation in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. youtube.comresearchgate.net It is exceptionally useful for identifying the specific functional groups present in a compound. uenr.edu.gh

Characteristic Absorption Bands for Sulfonamide, Hydroxyl, and Bromo Moieties

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its key functional groups.

Sulfonamide (-SO₂NH₂) Group: This group gives rise to strong and distinct vibrational bands. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the S=O bonds are typically observed in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.orgripublication.com The S-N stretching vibration usually appears in the 920-890 cm⁻¹ region. rsc.org The N-H stretching vibrations of the primary sulfonamide would be seen as two bands in the 3400-3200 cm⁻¹ range.

Hydroxyl (-OH) Group: A broad and strong absorption band corresponding to the O-H stretching vibration is expected in the region of 3600-3200 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group. The C-O stretching vibration should appear between 1260-1180 cm⁻¹.

Bromo (C-Br) Moiety: The C-Br stretching vibration for aromatic bromides is typically found in the lower frequency region of the spectrum, usually between 650-400 cm⁻¹. researchgate.net

Aromatic Ring: The C=C stretching vibrations within the benzene ring will produce bands in the 1600-1450 cm⁻¹ region. uenr.edu.gh Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are expected in the 900-700 cm⁻¹ range. tum.de

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| -OH | O-H stretch | 3600 - 3200 | Strong, Broad |

| -NH₂ | N-H stretch (asymmetric & symmetric) | 3400 - 3200 | Medium |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | C=C ring stretch | 1600 - 1450 | Medium to Strong |

| -SO₂- | Asymmetric S=O stretch | 1350 - 1310 | Strong |

| -SO₂- | Symmetric S=O stretch | 1160 - 1140 | Strong |

| C-O | C-O stretch | 1260 - 1180 | Strong |

| -S-N- | S-N stretch | 920 - 890 | Medium |

| C-Br | C-Br stretch | 650 - 400 | Medium to Strong |

Conformational Insights from Vibrational Signatures

Subtle shifts in the positions and intensities of vibrational bands can provide information about the molecular conformation. For example, the precise frequencies of the O-H and N-H stretching bands can indicate the nature and strength of intermolecular and intramolecular hydrogen bonding. This information complements the data obtained from NOESY and ssNMR experiments, helping to build a comprehensive picture of the molecule's structure in both solution and the solid state.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a definitive technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically with an accuracy of a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. For this compound (C₆H₆BrNO₃S), HRMS would confirm its elemental composition by matching the experimental mass to the calculated exact mass, taking into account the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov Analyzing the resulting fragment ions provides a wealth of structural information and confirms the connectivity of the different moieties. benthamdirect.comingentaconnect.com

For aromatic sulfonamides, common fragmentation pathways include:

Loss of SO₂: A characteristic fragmentation for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.govresearchgate.net

Cleavage of the C-S Bond: This cleavage results in the formation of a benzenesulfonyl-type fragment or the corresponding substituted phenyl fragment.

Cleavage of the S-N Bond: This pathway leads to the formation of ions corresponding to the aromatic portion (e.g., [C₆H₅BrO₂S]⁺) and the amino portion. researchgate.net

The specific fragmentation pattern of this compound would serve as a structural confirmation, with fragment ions corresponding to the loss of SO₂, NH₂, and cleavage of the aromatic ring system. benthamdirect.comresearchgate.net

Table 3: Predicted Major Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ (269.9/271.9) | Loss of Ammonia | 252.9/254.9 | NH₃ |

| [M+H]⁺ (269.9/271.9) | Loss of Sulfur Dioxide | 205.9/207.9 | SO₂ |

| [M-H]⁻ (267.9/269.9) | Loss of Sulfur Dioxide | 203.9/205.9 | SO₂ |

| [M-H]⁻ (267.9/269.9) | Cleavage of S-N bond | 155.0 | H₂NSO₂ |

(Note: m/z values are approximate and show the pair corresponding to the ⁷⁹Br/⁸¹Br isotopes)

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The crystal packing of aromatic sulfonamides is predominantly directed by a combination of strong and weak intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonding: In sulfonamides, the N-H group is a potent hydrogen bond donor, while the sulfonyl oxygens are effective acceptors. This leads to the formation of robust hydrogen-bonding networks that are fundamental to the supramolecular assembly. Studies on various N-substituted benzenesulfonamides reveal common hydrogen-bonding motifs, such as dimers and chains (catemers). researchgate.netnih.gov For instance, in the crystal structure of N-allyl-4-methyl-benzenesulfonamide, centrosymmetric dimers are formed via intermolecular N-H⋯O hydrogen bonds between the sulfonamide groups. nih.gov The presence of a hydroxyl group in this compound introduces an additional site for hydrogen bonding (O-H⋯O or O-H⋯N), further complicating and strengthening the interaction network. In ortho-(4-tolylsulfonamido)benzamides, intramolecular hydrogen bonds between the carbonyl oxygen and the sulfonamide hydrogen atom have been observed, leading to the formation of a stable six-membered ring. nih.gov It is plausible that both intermolecular and intramolecular hydrogen bonds play a significant role in the crystal structure of this compound.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. nih.govacs.org This interaction has been increasingly recognized as a significant force in crystal engineering. mdpi.com In the crystal structures of 4-halobenzenesulfonamides, interlayer halogen bonds of the type Cl⋯O, Br⋯O, or I⋯N have been observed. researchgate.net The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend Cl < Br < I. nih.gov The presence of the electron-withdrawing sulfonamide group and the hydroxyl group on the benzene ring can influence the magnitude of the σ-hole on the bromine atom, thereby modulating the strength and directionality of the halogen bonds it forms.

Interactive Data Table: Hydrogen Bond Parameters in Sulfonamide Analogues

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| N-allyl-4-methyl-benzenesulfonamide | N-H···O | 0.88 | 2.05 | 2.93 | 175 | nih.gov |

| ortho-(4-tolylsulfonamido)benzamide | N-H···O=C | - | - | - | - | nih.gov |

Note: Specific bond parameters for ortho-(4-tolylsulfonamido)benzamide were not provided in the abstract.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a well-documented phenomenon in sulfonamides. researchgate.netacs.org Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability.

The crystallization conditions, particularly the choice of solvent, can play a crucial role in determining which polymorphic form is obtained. researchgate.net For example, a study on N-phenyl benzene sulfonamides demonstrated that five out of thirteen compounds studied were dimorphic, and one was trimorphic, with the specific form depending on the crystallization solvent. researchgate.net The differences between polymorphs often arise from variations in the hydrogen-bonding patterns, such as the formation of a chain (catemer) versus a cyclic dimer. researchgate.netnih.gov

Given the propensity of sulfonamides for polymorphism, it is highly probable that this compound could also exhibit this phenomenon. Crystallization studies using a variety of solvents and conditions would be necessary to explore the potential existence of different polymorphs of this compound.

Electronic Spectroscopy (UV-Vis) and Fluorescence Characteristics

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular structure and its environment.

UV-Vis Spectroscopy: Phenols and their derivatives typically exhibit two main absorption bands in the ultraviolet (UV) region, which are attributed to π → π* transitions of the benzene ring. researchgate.net The position and intensity of these bands are influenced by the nature and position of the substituents on the ring. The presence of a hydroxyl group (an auxochrome) and a bromine atom (which can act as both an auxochrome and a chromophore) on the benzene ring of this compound would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The solvent can also influence the UV-Vis spectrum, with polar solvents often causing shifts in the absorption maxima due to interactions with the solute molecules. nih.gov

Fluorescence Characteristics: While specific fluorescence data for this compound is not available in the provided search results, the introduction of a heavy atom like bromine into an aromatic system can have a significant impact on its fluorescence properties. The "heavy atom effect" can increase the rate of intersystem crossing from the excited singlet state to the triplet state, which can lead to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. ump.edu.pl Therefore, it is possible that this compound may exhibit weak fluorescence or be non-fluorescent in solution at room temperature. The fluorescence properties would also be sensitive to the solvent environment and the pH, which can affect the protonation state of the hydroxyl and sulfonamide groups. Further experimental investigation is required to fully characterize the fluorescence characteristics of this compound.

Interactive Data Table: UV-Vis Absorption of Phenolic Analogues

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Phenol (B47542) | Various | ~210-220 | ~270-280 | researchgate.net |

| Gallic Acid | Aqueous | 211 | 259 | researchgate.net |

Computational Chemistry and Theoretical Studies on 3 Bromo 5 Hydroxybenzenesulfonamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are at the heart of modern computational chemistry, offering profound insights into the electronic nature of molecules. These methods, based on the fundamental principles of quantum mechanics, allow for the accurate prediction of molecular properties from first principles.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For 3-Bromo-5-hydroxybenzenesulfonamide, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes the distribution of electron density, which highlights regions of the molecule that are electron-rich or electron-poor. The electronegative oxygen, nitrogen, and bromine atoms are expected to draw electron density, creating a complex electrostatic potential map that governs intermolecular interactions.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO may be distributed over the sulfonamide and bromo substituents.

| DFT Predicted Property | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms. | Provides foundational data on bond lengths and angles, influencing steric and electronic properties. |

| Electron Density Distribution | The spatial distribution of electrons in the molecule. | Identifies nucleophilic and electrophilic regions, key to understanding intermolecular interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A measure of chemical reactivity and electronic stability. |

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

For even greater accuracy, particularly for energetic and spectroscopic properties, ab initio methods can be employed. These methods are based solely on theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results.

For this compound, high-accuracy ab initio calculations could be used to precisely determine properties such as its gas-phase enthalpy of formation and to refine the spectroscopic predictions obtained from DFT.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecules are in constant motion. Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and the effects of its environment. rsc.orgnih.gov

The sulfonamide group can rotate relative to the benzene (B151609) ring, leading to different conformers. MD simulations can map the energy landscape of this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for instance.

Furthermore, MD simulations are invaluable for studying solvation effects . The properties and behavior of this compound can be significantly influenced by the solvent it is in. MD simulations explicitly model the interactions between the solute and solvent molecules, providing insights into how the solvent affects its conformation, stability, and reactivity. rsc.org For example, in a polar solvent like water, hydrogen bonding between the solvent and the hydroxyl and sulfonamide groups would be a dominant factor.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of accuracy. nih.govmdpi.com By comparing the calculated spectra with experimental data, a definitive assignment of each peak to a specific atom in the molecule can be made. wisc.edu

Similarly, vibrational frequencies , which correspond to the absorption peaks in an infrared (IR) spectrum, can be calculated using DFT. researchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. The calculated IR spectrum can be used to identify the characteristic functional groups present in this compound, such as the O-H stretch of the hydroxyl group, the N-H stretches of the sulfonamide, and the S=O stretches.

| Predicted Spectroscopic Parameter | Computational Method | Information Gained for this compound |

| ¹H and ¹³C NMR Chemical Shifts | DFT (GIAO) | Aids in the structural elucidation and confirmation of the compound's identity. nih.govmdpi.com |

| Vibrational Frequencies (IR) | DFT | Helps to identify and characterize the functional groups present in the molecule. researchgate.net |

Theoretical Reactivity and Reaction Mechanism Predictions

Beyond static properties, computational chemistry can be used to predict how a molecule will behave in a chemical reaction.

Transition State Analysis and Reaction Coordinate Mapping

To understand the mechanism of a chemical reaction, it is essential to identify the transition state , which is the highest energy point along the reaction pathway. Computational methods can locate and characterize the geometry and energy of transition states. psu.edu

For this compound, one could theoretically investigate its synthesis, for example, through the electrophilic aromatic substitution of a precursor molecule. libretexts.org By mapping the reaction coordinate , which is the path of lowest energy from reactants to products, chemists can gain a detailed understanding of the reaction mechanism, including the activation energy, which determines the reaction rate. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.orgacs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can predict their inhibitory potency against various biological targets. These models are built by correlating physicochemical properties or calculated molecular descriptors of the compounds with their experimentally determined activities.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govtandfonline.com These approaches generate 3D grid-based descriptors that represent the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules.

A typical 3D-QSAR study on benzenesulfonamide (B165840) derivatives involves aligning a set of molecules and then using statistical methods like Partial Least Squares (PLS) to develop a predictive model. nih.govresearchgate.net For instance, a CoMFA model might reveal that bulky substituents at a particular position on the benzene ring are detrimental to activity, while electronegative groups at another position are favorable. Similarly, CoMSIA models can provide contour maps that visualize the regions where specific properties would enhance or diminish the biological response. nih.govtandfonline.com

For a hypothetical series of this compound derivatives, a QSAR study could yield a model with a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), indicating good statistical robustness and predictive power. tandfonline.comtandfonline.com Such models are crucial for the virtual screening of large compound libraries and for prioritizing the synthesis of new derivatives with potentially higher efficacy.

Table 1: Hypothetical QSAR Model Statistics for a Series of Benzenesulfonamide Derivatives

| Parameter | Value | Description |

| q² | 0.65 | Cross-validated correlation coefficient, indicating good internal predictivity. |

| r² | 0.92 | Non-cross-validated correlation coefficient, indicating a strong correlation between predicted and actual activity. |

| pred_r² | 0.75 | Predictive r² for an external test set, indicating good external predictivity. |

| SEE | 0.35 | Standard Error of Estimate, indicating the accuracy of the predictions. |

| F-value | 150.2 | A high F-value indicates a statistically significant regression model. |

Table 2: Key Molecular Descriptors and Their Influence on Activity in a Hypothetical QSAR Model

| Descriptor | Contribution | Interpretation |

| Steric Field (CoMFA) | Favorable in region X, Unfavorable in region Y | Suggests that bulky groups are preferred in region X but disfavored in region Y of the molecule. |

| Electrostatic Field (CoMFA) | Favorable for negative potential in region Z | Indicates that electron-withdrawing groups in region Z enhance activity. |

| Hydrophobic Field (CoMSIA) | Favorable in region A | Suggests that hydrophobic substituents in region A are beneficial for activity. |

| H-bond Donor Field (CoMSIA) | Favorable in region B | Indicates that hydrogen bond donating groups in region B are important for binding. |

Molecular Docking and Ligand-Protein Interaction Studies (focus on binding mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov This method is essential for understanding the binding mechanisms of this compound and its derivatives at a molecular level. By simulating the interaction between the ligand and the active site of a protein, molecular docking can elucidate the key amino acid residues involved in the binding and the types of interactions that stabilize the complex.

For benzenesulfonamide-based inhibitors, a common target is the enzyme carbonic anhydrase. nih.govnih.govtandfonline.com The sulfonamide group is known to coordinate with the zinc ion present in the active site of this enzyme. Molecular docking studies can confirm this interaction and reveal other crucial binding features. For example, the bromo and hydroxyl groups of this compound could form specific hydrogen bonds or halogen bonds with amino acid residues in the active site, thereby contributing to the binding affinity and selectivity. tandfonline.com

The results of a molecular docking study are often visualized as a 3D model of the ligand-protein complex, showing the intricate network of interactions. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. worldscientific.com The binding energy, often calculated as a docking score, provides an estimate of the binding affinity.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. worldscientific.comrsc.org These simulations can reveal how the ligand and protein adapt to each other upon binding and highlight the dynamic nature of their interactions.

Table 3: Predicted Interactions of this compound with a Hypothetical Protein Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| His94 | Hydrogen Bond (with -SO₂NH₂) | 2.1 |

| His96 | Metal Coordination (with Zn²⁺ via -SO₂NH₂) | 2.0 |

| Thr199 | Hydrogen Bond (with -OH) | 2.8 |

| Val121 | Hydrophobic Interaction (with benzene ring) | 3.5 |

| Phe131 | π-π Stacking (with benzene ring) | 4.0 |

| Gln92 | Hydrogen Bond (with -SO₂NH₂) | 2.9 |

Derivatives, Analogues, and Structure Activity Relationship Sar Investigations of the 3 Bromo 5 Hydroxybenzenesulfonamide Scaffold

Design Principles for Novel 3-Bromo-5-hydroxybenzenesulfonamide Analogues

The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles. The primary sulfonamide is a well-known zinc-binding group, making this scaffold a promising starting point for designing inhibitors of metalloenzymes, such as carbonic anhydrases (CAs). unifi.itnih.gov Design strategies focus on systematic modifications of the key functional groups to probe interactions with target proteins and improve drug-like properties. nih.gov

The sulfonamide moiety is a critical pharmacophore for many biological targets and a primary site for modification. Systematic alterations aim to modulate binding affinity, selectivity, and physicochemical properties like solubility.

N-Alkylation and Arylation: Introducing substituents on the sulfonamide nitrogen (N-alkylation) is a common strategy. For example, reacting a primary sulfonamide with various alkyl bromides can yield a library of N-substituted derivatives. nih.gov This modification can explore additional binding pockets within a target active site and improve properties such as membrane permeability.

Conversion to Sulfones and Sulfamides: The sulfonamide can be converted to a sulfone (-SO₂-), although this modification can sometimes lead to a decrease in potency, as observed in studies of NLRP3 inflammasome inhibitors. nih.gov A more productive modification is the bioisosteric replacement of the sulfonamide with a sulfamide (B24259) (-NHSO₂NH₂). Sulfamides retain the zinc-binding capability but possess different electronic and solubility characteristics due to the additional nitrogen atom. unifi.itnih.gov This strategy has been successfully used in fragment-based drug discovery for carbonic anhydrase inhibitors. unifi.itnih.govnih.gov

Acylsulfonamides: Another bioisosteric replacement involves the synthesis of acylsulfonamides. These functional groups can serve as carboxylic acid surrogates and have been shown to be well-tolerated in dual MCL-1/BCL-xL inhibitors, indicating their potential utility in modifying the sulfonamide moiety of the title compound. rsc.orgresearchgate.net

A summary of potential sulfonamide modifications is presented below.

| Modification Type | Resulting Functional Group | Rationale |

| N-Substitution | Secondary/Tertiary Sulfonamide | Explore new binding interactions; improve pharmacokinetics. |

| Oxidation | Sulfone | Alter electronic properties and hydrogen bonding capacity. |

| Bioisosteric Replacement | Sulfamide | Retain zinc-binding; enhance polarity and solubility. nih.gov |

| Bioisosteric Replacement | Acylsulfonamide | Act as a carboxylic acid mimic; modulate binding and PK properties. rsc.org |

The substituents on the aromatic ring are pivotal for tuning the electronic environment and providing vectors for interaction with the target protein.

Bromine Position: The bromine atom at the 3-position significantly influences the molecule's electronic properties and can engage in halogen bonding with the target protein. Its position can be altered, or it can be replaced with other halogens (e.g., chlorine) to fine-tune these interactions. Studies on related benzenesulfonamides have shown that halogenation can impact binding affinity and selectivity. nih.gov The bromine also serves as a synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing the introduction of a wide variety of aryl or alkyl groups to explore new chemical space. nih.gov

Hydroxyl Moiety: The hydroxyl group at the 5-position is a key hydrogen bond donor and acceptor. It can be a critical anchor point within a receptor's active site. Modifications include alkylation to form ether linkages (e.g., propoxy or isobutyloxy groups), which can probe hydrophobic pockets and improve metabolic stability. nih.govresearchgate.net The hydroxyl group can also be converted to other functionalities to explore different interactions. The synthesis of precursors like 3-bromo-5-hydroxybenzaldehyde (B172141) and 3-bromo-5-hydroxybenzonitrile (B1289605) provides versatile starting points for such modifications. nih.govnih.gov

Synthesis and Characterization of Compound Libraries based on the this compound Core

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of SAR. A library based on the this compound core can be synthesized using combinatorial chemistry principles. The general strategy involves preparing a central intermediate that can be elaborated through various chemical reactions.

For instance, starting with 4-hydroxybenzonitrile, bromination can yield 3-bromo-4-hydroxybenzonitrile. researchgate.net A similar approach can be envisioned to access the this compound core. Once the core is obtained, parallel synthesis techniques can be employed to introduce diversity at specific points.

Example Synthetic Strategy:

Core Synthesis: Preparation of a key intermediate, such as 4-amino-3-bromo-5-hydroxybenzenesulfonamide.

Diversification Reactions:

Amide Coupling: Reaction of the amino group with a library of carboxylic acids.

Reductive Amination: Reaction with a library of aldehydes or ketones. nih.gov

Schiff Base Formation: Condensation with various aldehydes, a method used in the synthesis of sulphadiazine derivatives. nih.gov

Suzuki Coupling: If a bromo-precursor is used, coupling with a library of boronic acids can introduce diverse aryl or heteroaryl moieties. nih.gov

The resulting compounds are then purified and characterized using modern analytical techniques such as NMR, LC-MS, and HPLC to confirm their structure and purity before biological screening.

Illustrative Combinatorial Library Design:

| Scaffold | Reaction Type | Building Block (R) | Resulting Analogue Structure |

|---|---|---|---|

(Hypothetical Amino-Substituted Core) (Hypothetical Amino-Substituted Core) | Amide Coupling | R-COOH |  |

| Reductive Amination | R-CHO |  | |

| Sulfonylation | R-SO₂Cl |  |

Note: The images in the table are illustrative placeholders for chemical structures.

Advanced SAR Analysis Methodologies (e.g., 3D-QSAR, Fragment-Based Design Concepts)

To rationalize the SAR data from compound libraries and guide further design, advanced computational methodologies are employed.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a set of compounds with their 3D properties.

CoMFA (Comparative Molecular Field Analysis): Calculates steric and electrostatic fields around the aligned molecules to generate a QSAR model. tandfonline.com

CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, it evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ingentaconnect.comresearchgate.net The results are visualized as 3D contour maps, which highlight regions where specific physicochemical properties are predicted to increase or decrease biological activity, providing a roadmap for designing more potent analogues. tandfonline.comresearchgate.net Several studies on benzenesulfonamide (B165840) derivatives have successfully used these models to predict activity against targets like Hepatitis B virus and 12-lipoxygenase. tandfonline.comingentaconnect.com

Fragment-Based Design Concepts: Fragment-Based Drug Discovery (FBDD) involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. unifi.itnih.gov Hits are then optimized into more potent leads by:

Fragment Growing: Extending the fragment to engage nearby binding pockets.

Fragment Linking: Combining two or more fragments that bind to adjacent sites into a single, more potent molecule. nih.govtandfonline.com This approach has been effectively applied to the discovery of sulfamide-based carbonic anhydrase inhibitors, where a sulfamide warhead was combined with diverse fragments to explore the enzyme's active site. unifi.itnih.gov

Bioisosteric Replacements within the Molecular Framework and their Impact on Molecular Recognition

Bioisosterism is a strategy used to modify a lead compound by exchanging a group of atoms with another, broadly similar group, with the aim of improving potency, selectivity, or pharmacokinetic properties while retaining the desired biological activity. researchgate.netnih.gov For the this compound scaffold, several bioisosteric replacements can be considered.

Sulfonamide Group Replacements: As a key zinc-binding group, the sulfonamide is a candidate for bioisosteric replacement to modulate binding and improve properties. As previously mentioned, sulfamides and acylsulfonamides are well-documented replacements. nih.govrsc.org

Aromatic Ring Replacements: The central phenyl ring can be replaced with various heterocyclic systems (e.g., thiophene, pyrazole) to alter the geometry, electronic distribution, and metabolic profile of the molecule. This can lead to improved selectivity and novel intellectual property.

Substituent Replacements: The bromine atom could be replaced by other groups like a trifluoromethyl (CF₃) group to enhance metabolic stability and lipophilicity. The hydroxyl group could be replaced with an amino or thiol group to explore different hydrogen bonding patterns.

The table below summarizes potential bioisosteric replacements for the this compound scaffold.

| Original Group | Bioisosteric Replacement | Potential Impact on Molecular Recognition and Properties |

| Sulfonamide (-SO₂NH₂) | Sulfamide (-NHSO₂NH₂) | Retains zinc binding; increases polarity. nih.gov |

| Sulfonamide (-SO₂NH₂) | Acylsulfonamide (-CONHSO₂R) | Acts as a carboxylic acid mimic; alters H-bonding. rsc.org |

| Phenyl Ring | Thiophene Ring | Changes geometry and electronic properties; may alter metabolism. nih.gov |

| Bromine (-Br) | Chlorine (-Cl) | Modifies halogen bond potential and electronics. nih.gov |

| Bromine (-Br) | Trifluoromethyl (-CF₃) | Increases lipophilicity and metabolic stability. |

| Hydroxyl (-OH) | Amino (-NH₂) | Alters hydrogen bond donor/acceptor pattern. |

These replacements, when guided by SAR and computational modeling, can systematically optimize the this compound scaffold into highly effective and selective therapeutic candidates. rsc.org

Advanced Research Applications of 3 Bromo 5 Hydroxybenzenesulfonamide and Its Derivatives

Utilization as Chemical Building Blocks and Reagents in Complex Organic Synthesis

3-Bromo-5-hydroxybenzenesulfonamide serves as a versatile building block in organic synthesis due to its multiple reactive sites. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. The hydroxyl group can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution reactions. Furthermore, the sulfonamide group can be N-functionalized or used to direct metallation reactions.

The strategic positioning of these functional groups allows for regioselective modifications, enabling the synthesis of a wide array of derivatives with tailored properties. These derivatives are often intermediates in the synthesis of biologically active molecules and functional materials.

Applications in Materials Science and Functional Organic System Design